Tert-butyl 3-amino-4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-4-chlorobenzoate is a chemical compound with the CAS Number: 873852-20-1 . It has a molecular weight of 227.69 . The compound is usually stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 3-amino-4-chlorobenzoate . The InChI code is 1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 3-amino-4-chlorobenzoate is a powder that is stored at room temperature . It has a molecular weight of 227.69 .Scientific Research Applications
1. Enantioselective Fluorescence Sensing
Tert-butyl derivatives have been used in the development of fluorescence sensors. For instance, a compound synthesized from 3-tert-butylaniline and 2-chlorobenzoic acid was employed in a highly fluorescent scandium complex for enantioselective sensing of chiral amino alcohols (Liu, Pestano, & Wolf, 2008).
2. Asymmetric Synthesis of Amines
Tert-butyl derivatives play a significant role in the asymmetric synthesis of amines. N-tert-Butanesulfinyl aldimines and ketimines, derived from tert-butyl compounds, are versatile intermediates for synthesizing a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).
3. NMR Tag for High-Molecular-Weight Systems
O-tert-Butyltyrosine, an unnatural amino acid derived from tert-butyl compounds, has been used as an NMR tag. Its properties allow for easy detection in NMR spectra, useful in protein research and quantitative measurements of ligand binding affinities (Chen et al., 2015).
4. Synthesis of Novel Amino Acids and Peptides
Tert-butyl derivatives have been utilized in the synthesis of novel amino acids and peptides, playing a pivotal role in medicinal chemistry and probe development. For instance, perfluoro-tert-butyl hydroxyproline derivatives, synthesized for use in 19F NMR, demonstrate the versatility of tert-butyl compounds in peptide chemistry (Tressler & Zondlo, 2014).
5. Synthesis of Hyperbranched Polyimides
Tert-butyl compounds have been used in synthesizing hyperbranched polyimides. A novel triamine with a tert-butyl side group was synthesized and polymerized, demonstrating the utility of tert-butyl derivatives in creating materials with specific properties (Lang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-amino-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDMCRKDUAROBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-4-chlorobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.